Fmoc-N-Me-L-Asp(OMpe)-OH

Description

Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can help drive the reaction to completion. researchgate.net

Double Coupling: Performing the coupling step twice with a fresh solution of the activated amino acid and coupling reagents can be an effective method to push the reaction forward and acylate any remaining free amines. iris-biotech.de

Choice of Base: The tertiary amine used during activation, typically N,N-diisopropylethylamine (DIEA), should be used judiciously, as excessive base can promote side reactions. In some cases, a less hindered base like 2,4,6-collidine may be preferable. chempep.com

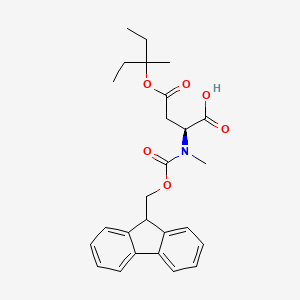

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H31NO6 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid |

InChI |

InChI=1S/C26H31NO6/c1-5-26(3,6-2)33-23(28)15-22(24(29)30)27(4)25(31)32-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,5-6,15-16H2,1-4H3,(H,29,30)/t22-/m0/s1 |

InChI Key |

NPTWZXQBUOGGIU-QFIPXVFZSA-N |

Isomeric SMILES |

CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCC(C)(CC)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Monitoring of Reaction Completion:given the High Probability of Incomplete Reactions, It is Crucial to Monitor the Coupling Step S Completion Before Proceeding to the Next Deprotection Cycle. the Qualitative Kaiser Test, Which Detects Primary Amines, is Not Suitable for Monitoring Couplings Onto Secondary Amines Like N Methylated Residues. Alternative Tests, Such As the Bromophenol Blue Test, Can Be Used to Monitor the Disappearance of the Secondary Amine on the Resin.peptide.com

By combining these strategies—selecting powerful coupling reagents, optimizing reaction conditions, utilizing microwave energy, and carefully monitoring reaction progress—the challenges of incorporating Fmoc-N-Me-L-Asp(OMpe)-OH into long or difficult peptide sequences can be effectively mitigated, enabling the successful synthesis of complex N-methylated peptides.

Impact of Fmoc N Me L Asp Ompe Oh on Peptide Synthesis Challenges

Suppression of Aspartimide Formation and Related By-Products

Aspartimide formation is a notorious side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), particularly during the piperidine-mediated deprotection steps. iris-biotech.deissuu.com This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue, leading to a succinimide (B58015) ring intermediate. nbinno.com This intermediate can then hydrolyze to form a mixture of desired α-aspartyl peptides, undesired β-aspartyl peptides, and their respective epimers, complicating purification and reducing yields. issuu.comsigmaaldrich.com The incorporation of an aspartic acid derivative with a 3-methylpent-3-yl ester (OMpe) protecting group provides a robust defense against this side reaction. nbinno.comadvancedchemtech.com The significant steric bulk of the OMpe group physically shields the β-carboxyl group, hindering the intramolecular attack by the backbone nitrogen that initiates aspartimide formation. nbinno.comadvancedchemtech.com

The use of sterically demanding protecting groups on the aspartic acid side chain has been shown to dramatically reduce the rate of aspartimide formation. The OMpe group offers considerably more protection than the standard tert-Butyl (OtBu) group. advancedchemtech.com In studies comparing various protecting groups, those with greater steric hindrance consistently result in lower levels of aspartimide-related by-products. nih.goviris-biotech.de While the OMpe group offers a significant improvement over OtBu, even bulkier groups like 3-ethyl-3-pentyl (OEpe) and 5-n-butyl-5-nonyl (OBno) have been developed that suppress this side reaction almost completely. sigmaaldrich.comnih.gov

Research using model peptides has quantified the effectiveness of these bulky protecting groups. A study by Mergler et al. demonstrated that replacing Asp(OtBu) with Asp(OMpe) diminished the formation of by-products. nih.gov Further comparative studies have reinforced these findings, showing a clear trend where increased steric bulk correlates with decreased by-product formation. nih.govresearchgate.net

| Asp Residue Protection | Sequence Motif (Xaa in VKD-Xaa-YI) | Aspartimide-Related By-products (%) | Reference |

|---|---|---|---|

| Asp(OtBu) | Asp(OtBu) | ~15.5% | nih.gov |

| Asp(OMpe) | Asp(OtBu) | ~6.0% | nih.gov |

| Asp(OtBu) | Arg(Pbf) | ~16.0% | nih.gov |

| Asp(OMpe) | Arg(Pbf) | ~5.0% | nih.gov |

| Asp(OtBu) | Asn(Mtt) | ~12.0% | nih.gov |

| Asp(OMpe) | Asn(Mtt) | ~4.5% | nih.gov |

The propensity for aspartimide formation is highly dependent on the amino acid sequence, with certain motifs being notoriously problematic. issuu.com The Asp-Gly (DG) sequence is considered the most susceptible, followed by sequences such as Asp-Asn (DN), Asp-Ser (DS), and Asp-Arg (DR). cem.comnih.gov In these "difficult" sequences, the use of a standard OtBu protecting group can lead to substantial amounts of undesired by-products. nih.gov

The OMpe protecting group has proven effective in mitigating this side reaction across these challenging motifs. cem.com Systematic studies using the model peptide H-Val-Lys-Asp-Xaa-Tyr-Ile-OH, where Xaa was substituted with various amino acids, confirmed that considerable by-products were formed when Xaa was Gly, Arg, Asn, or Asp. nih.govresearchgate.net In these cases, the incorporation of Asp(OMpe) significantly reduced the level of impurities compared to syntheses using Asp(OtBu). sigmaaldrich.comnih.gov This makes derivatives like Fmoc-L-Asp(OMpe)-OH crucial tools for successfully synthesizing peptides containing these aspartimide-prone sequences. nbinno.com

Influence on Peptide Solubility and Aggregation Phenomena

A second major hurdle in SPPS, especially for longer or hydrophobic peptides, is on-resin aggregation. nih.gov This occurs when growing peptide chains interact with each other through intermolecular hydrogen bonds, forming secondary structures that hinder solvent and reagent access. This can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and low yields. nih.gov The N-methylation of the peptide backbone, a key feature of Fmoc-N-Me-L-Asp(OMpe)-OH, directly addresses this challenge.

The backbone of a peptide chain consists of repeating amide bonds (-CO-NH-). The amide proton (N-H) is a hydrogen bond donor and is critical for the formation of secondary structures like β-sheets, which are a primary cause of aggregation. nih.gov N-methylation involves replacing this amide proton with a methyl group (-CO-N(CH₃)-). rsc.org

This simple modification has a profound impact:

Elimination of a Hydrogen Bond Donor : The N-CH₃ group cannot act as a hydrogen bond donor, directly disrupting the formation of the intermolecular hydrogen bonding networks that stabilize aggregates. nih.gov

Conformational Constraint : The presence of the methyl group can introduce a steric clash that disfavors the planar conformations required for β-sheet formation, further preventing aggregation. nih.govwordpress.com

By introducing an N-methylated amino acid into a peptide sequence, chemists can strategically break patterns of hydrogen bonding, keeping the peptide chains more solvated and accessible for subsequent synthesis steps. nih.govnih.gov

The prevention of intermolecular aggregation directly translates to improved solubility, both for the resin-bound peptide during synthesis and for the final cleaved peptide. ub.edu Peptides that are less aggregated are better solvated by the synthesis solvents, which facilitates more efficient reactions. nih.gov

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols

Simultaneously, by mitigating on-resin aggregation, the N-methylation feature ensures that coupling and deprotection reactions can proceed more efficiently. nih.gov This reduces the need for protocol modifications often required for "difficult sequences," such as double couplings, extended reaction times, or the use of higher temperatures, which can themselves promote side reactions. rsc.orgaspenapi.com The result is a more robust, predictable, and higher-fidelity synthesis, particularly for long or aggregation-prone peptide sequences.

Coupling Efficiency Considerations with this compound

The challenge of coupling to N-methylated residues necessitates the use of more potent activation methods. researchgate.net Research has shown that phosphonium (B103445) and uronium/aminium salt-based coupling reagents are more effective in these difficult cases. peptidescientific.compeptide.com Reagents such as HATU, HBTU, PyBOP, and PyAOP have demonstrated superior performance in mediating couplings onto sterically hindered N-methylated amino acids. peptide.combachem.com These reagents form highly reactive activated esters (OAt or OBt esters) or acyloxyphosphonium species that can overcome the kinetic barrier imposed by the steric bulk. peptidescientific.com

Comparative studies have highlighted the varying effectiveness of these reagents. For instance, HATU and PyAOP are often cited as particularly effective for coupling N-methylated amino acids, including those in sterically demanding contexts. peptidescientific.compeptide.com The choice of reagent can significantly impact the yield and purity of the peptide, as illustrated in the following table which summarizes the general applicability of common coupling reagents for sterically hindered couplings.

| Coupling Reagent | Reagent Type | Suitability for N-Methylated Residues | Key Characteristics |

| DIC/HOBt | Carbodiimide | Low | Standard, cost-effective, but often insufficient for sterically hindered couplings. |

| HBTU/TBTU | Uronium/Aminium Salt | Moderate | More effective than carbodiimides, but can be less efficient than HATU for particularly difficult couplings. peptide.com |

| HATU | Uronium/Aminium Salt | High | Highly efficient due to the formation of a reactive OAt-ester; less epimerization. peptidescientific.compeptide.com |

| PyBOP | Phosphonium Salt | High | Strong coupling reagent, particularly when used with HOAt. Byproducts are non-carcinogenic. peptidescientific.com |

| PyAOP | Phosphonium Salt | Very High | A highly reactive phosphonium salt-based reagent, especially effective for coupling N-methyl amino acids to other N-methyl amino acids. researchgate.netpeptide.com |

| COMU | Uronium/Aminium Salt | High | High coupling efficiency comparable to HATU, with improved safety profile as it does not contain explosive HOBt/HOAt moieties. bachem.com |

This table provides a general comparison based on published research findings regarding sterically hindered and N-methylated amino acid couplings.

Strategies for Mitigating Challenges in Long or Difficult Peptide Sequences

The synthesis of long peptides or sequences known to be "difficult"—often due to aggregation, secondary structure formation, or the presence of multiple sterically hindered residues—magnifies the challenges associated with inefficient coupling steps. researchgate.net When incorporating a demanding residue like this compound into such sequences, a single incomplete coupling can terminate a significant portion of the growing peptide chains, making the synthesis of the full-length target peptide unfeasible. iris-biotech.de Therefore, robust strategies are required to ensure near-quantitative coupling at every step.

Advanced Research Applications of Peptides Synthesized with Fmoc N Me L Asp Ompe Oh

Design and Synthesis of Complex Peptide Architectures

The incorporation of Fmoc-N-Me-L-Asp(OMpe)-OH into peptide synthesis protocols allows for the creation of intricate peptide structures with tailored properties. The N-methyl group introduces conformational constraints and the OMpe group provides crucial protection against a common and problematic side reaction.

Constrained and cyclic peptides are of great interest in drug discovery due to their increased stability, receptor selectivity, and binding affinity compared to their linear counterparts. The introduction of N-methylation can pre-organize the peptide backbone into a specific conformation that is favorable for cyclization or for adopting a bioactive conformation.

The use of this compound is particularly advantageous in the synthesis of complex cyclic peptides. The bulky 3-methylpent-3-yl (OMpe) ester protecting group on the aspartic acid side chain is highly effective at minimizing aspartimide formation, a notorious side reaction that can significantly reduce the yield and purity of the desired peptide, especially in sequences containing aspartic acid followed by residues like glycine, asparagine, or serine cem.comsigmaaldrich.comresearchgate.netmerckmillipore.comiris-biotech.de. Aspartimide formation is a base-catalyzed intramolecular cyclization that is problematic during the repeated piperidine (B6355638) treatments used for Fmoc group removal in solid-phase peptide synthesis (SPPS) sigmaaldrich.com.

Comparative studies have shown that the OMpe group offers superior protection against aspartimide formation compared to the more commonly used tert-butyl (OtBu) group researchgate.netmerckmillipore.comiris-biotech.de. This enhanced protection is critical when synthesizing long or complex peptide sequences where multiple exposures to basic conditions are required.

Below is a data table comparing the effectiveness of different aspartic acid side-chain protecting groups in minimizing aspartimide formation in a model peptide.

| Protecting Group | Aspartimide Formation (%) | Reference |

| OtBu | High | merckmillipore.com |

| OMpe | Low | researchgate.netmerckmillipore.comiris-biotech.de |

| OBno | Very Low | merckmillipore.com |

| OEpe | Very Low | nih.gov |

This table illustrates the general trend of decreased aspartimide formation with increased steric bulk of the protecting group. Actual percentages can vary depending on the peptide sequence and synthesis conditions.

The incorporation of an N-methylated aspartic acid residue using this compound can lead to peptidomimetics with unique structural and functional properties. The OMpe group, being a bulky ester, ensures the chemical integrity of the aspartic acid side chain during synthesis, allowing for the precise introduction of this modified residue into the peptide sequence cem.comsigmaaldrich.comiris-biotech.de.

Investigation of Peptide Stability and Bioactivity

A major hurdle in the development of peptide-based therapeutics is their poor metabolic stability. N-methylation and modifications to amino acid side chains are two effective strategies to address this challenge.

Peptides are susceptible to degradation by proteases in the body, which limits their therapeutic potential. N-methylation of the peptide backbone provides steric shielding, making the amide bond less accessible to proteolytic enzymes. This increased resistance to enzymatic degradation can significantly extend the half-life of a peptide in vivo.

The strategic placement of N-methylated amino acids within a peptide sequence can be guided by identifying the primary cleavage sites for relevant proteases. By replacing a susceptible amino acid with its N-methylated counterpart, the metabolic stability of the peptide can be substantially improved. While specific data on peptides synthesized with this compound is not extensively available, the general principle of N-methylation enhancing metabolic stability is well-established in the field of peptide science.

The side chain of aspartic acid is often crucial for its interaction with biological targets. Modifications to the aspartyl residue, including N-methylation of the backbone, can have a profound impact on the peptide's bioactivity. The introduction of an N-methyl group can alter the conformational flexibility of the peptide, potentially locking it into a bioactive conformation and enhancing its binding affinity for a target receptor.

Conversely, the steric bulk of the methyl group or the resulting conformational changes can also lead to a decrease or complete loss of biological activity if the modification disrupts a critical interaction with the target. Therefore, the precise position of N-methylation is a critical parameter to be explored in structure-activity relationship studies.

The OMpe protecting group itself is removed during the final cleavage and deprotection steps of peptide synthesis, so it does not directly influence the bioactivity of the final peptide. However, its role in preventing the formation of impurities such as β-aspartyl peptides is critical for obtaining a homogenous product with reliable and reproducible bioactivity sigmaaldrich.commerckmillipore.com. The presence of such impurities can complicate the interpretation of bioactivity data.

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. The use of this compound in peptide synthesis provides a valuable tool for conducting detailed SAR studies.

By systematically replacing each amino acid in a peptide sequence with its N-methylated analog (a process often referred to as an "N-methyl scan"), researchers can probe the importance of each amide bond for maintaining the bioactive conformation and interacting with the target.

The following table outlines the potential outcomes of an N-methyl scan and their interpretation in an SAR study.

| Position of N-Methylation | Effect on Bioactivity | Interpretation |

| Position X | Increased activity | The N-methyl group may induce a more favorable conformation or enhance metabolic stability. |

| Position Y | Decreased activity | The amide proton at this position may be involved in a critical hydrogen bond for receptor binding. |

| Position Z | No change in activity | The amide bond at this position is likely not critical for bioactivity. |

The reliable synthesis of these N-methylated analogs is crucial for the accuracy of SAR studies. The use of a highly protective group like OMpe for the aspartic acid side chain ensures that the observed changes in bioactivity can be confidently attributed to the N-methylation and not to the presence of synthesis-related impurities cem.comsigmaaldrich.comiris-biotech.de.

Probing Conformational Preferences Induced by N-Methylation and OMpe Protection

N-methylation of the peptide backbone is a key modification that significantly influences the conformational landscape of a peptide. mdpi.comresearchgate.net By replacing the amide proton with a methyl group, the hydrogen-bonding capability at that position is removed, which can disrupt secondary structures like α-helices and β-sheets. mdpi.com This modification also introduces steric constraints that can favor specific backbone dihedral angles (phi and psi), leading to a more defined and often unique three-dimensional structure. researchgate.net The incorporation of an N-methylated amino acid, such as that provided by this compound, can induce turns or kinks in the peptide chain, effectively acting as a "conformational switch." researchgate.net

The bulky OMpe group, while primarily employed to prevent aspartimide formation during synthesis, can also contribute to conformational restriction in the final peptide, especially in regions of the peptide that are sterically crowded. biotage.comadvancedchemtech.com While the OMpe group is typically removed to liberate the free carboxylic acid, its presence during certain analytical studies or in specific synthetic designs can influence local conformation.

Researchers utilize these properties to systematically probe the relationship between peptide conformation and biological activity. By synthesizing a series of peptide analogs with and without N-methylation at a specific aspartyl residue, it is possible to dissect the conformational requirements for receptor binding, enzyme inhibition, or other biological functions.

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

| Conformation | Induces local conformational changes, can promote turn structures. | Loss of hydrogen bond donor, steric hindrance of the methyl group. mdpi.com |

| Proteolytic Stability | Increased resistance to enzymatic degradation. | Steric hindrance at the peptide bond prevents protease recognition and cleavage. mdpi.comresearchgate.net |

| Membrane Permeability | Often enhanced. | Reduced hydrogen bonding capacity and increased lipophilicity can facilitate passage through cell membranes. nih.gov |

| Receptor Selectivity | Can be significantly altered. | The fixed conformation may favor binding to a specific receptor subtype. nih.gov |

Elucidating the Role of Aspartyl Residues in Peptide Function and Interaction

Aspartyl residues, with their acidic side chains, are frequently involved in critical molecular interactions, including salt bridges, hydrogen bonding, and metal ion coordination. britannica.com The precise positioning and orientation of the aspartyl side-chain carboxyl group are often crucial for a peptide's biological function. By incorporating this compound, researchers can investigate the functional importance of the backbone conformation at and around the aspartyl residue.

N-methylation at the aspartyl residue can alter the spatial presentation of its side chain. This subtle change can have profound effects on the peptide's ability to interact with its molecular targets. For instance, if an aspartyl residue is part of a recognition motif for a binding partner, altering the backbone conformation through N-methylation can either enhance or diminish this interaction. This strategy allows for a detailed mapping of the structure-activity relationship (SAR) with respect to the aspartyl residue's local environment.

Furthermore, the OMpe protecting group offers a synthetic advantage by minimizing the formation of aspartimide-related by-products during peptide synthesis, which is a common problem associated with aspartic acid residues. biotage.comresearchgate.net This ensures that the synthesized peptide is of high purity, which is critical for obtaining reliable data in biological assays. The prevention of by-products, such as β-aspartyl peptides, is crucial as these impurities can have different conformations and biological activities, confounding the interpretation of experimental results. nih.gov

Development of Peptide-Based Tools for Biological Research

The unique properties conferred by the N-methylated aspartyl residue make this compound a valuable building block for the synthesis of specialized peptide-based tools for biological research.

Synthesis of Neurotransmitter Analogs for Neuroscience Research

In neuroscience, there is significant interest in developing analogs of neurotransmitters to probe receptor function and to develop potential therapeutics for neurological disorders. N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate (B1630785) receptors, are crucial for synaptic plasticity, learning, and memory. nih.govnih.gov The design and synthesis of molecules that can modulate NMDA receptor activity is a major area of research.

The incorporation of N-methylated amino acids into peptide sequences can be used to create peptidomimetics that act as agonists or antagonists of neurotransmitter receptors. researchgate.net The N-methyl group can mimic the methylated amine moieties found in some endogenous signaling molecules and can also confer increased stability and bioavailability to the peptide analog. nih.gov While this compound provides the L-enantiomer, the principles of using N-methylated aspartic acid derivatives are central to the design of compounds targeting the NMDA receptor, which itself is named for an N-methylated aspartate analog. nih.gov The synthesis of peptide-based tools containing N-methyl-L-aspartate can help to elucidate the stereo-specific requirements for receptor interaction and the role of backbone conformation in ligand binding.

Table 2: Key Features of this compound in the Synthesis of Bioactive Peptides

| Feature | Advantage in Research Applications |

| N-Methyl Group | Induces conformational constraints; increases proteolytic stability; enhances membrane permeability. mdpi.comnih.gov |

| Aspartic Acid Side Chain | Provides a key functional group for molecular interactions (e.g., salt bridges, H-bonding). britannica.com |

| OMpe Protecting Group | Minimizes aspartimide formation, ensuring higher purity of the target peptide. biotage.comresearchgate.net |

| Fmoc Protecting Group | Enables standard solid-phase peptide synthesis (SPPS) protocols. nih.gov |

Application in Bioconjugation Strategies for Studying Protein Interactions

Bioconjugation, the chemical linking of two molecules, at least one of which is a biomolecule, is a powerful technique for studying protein-protein interactions, developing diagnostic tools, and creating targeted therapeutics. Peptides containing modified amino acids can be used as platforms for bioconjugation.

The side-chain carboxyl group of the aspartyl residue in this compound, once deprotected, provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, affinity labels, or drug molecules. rsc.orgacs.org The N-methylation of the peptide backbone can be strategically employed to create a conformationally stable scaffold, which can then be used to present a conjugated moiety in a well-defined orientation. This is particularly important for studying interactions where the spatial arrangement of the interacting partners is critical.

A chemoenzymatic strategy for backbone N-methylation has been developed that involves the bioconjugation of peptides to the catalytic scaffold of a methyltransferase. nih.govresearchgate.netillinois.edu While this is a different approach to introducing N-methylation, it highlights the synergy between N-methylation and bioconjugation techniques in creating functionalized peptides. The use of a building block like this compound in solid-phase peptide synthesis offers a complementary, purely chemical method to achieve site-specific N-methylation prior to subsequent side-chain-based bioconjugation. This allows for the precise construction of complex peptide conjugates designed to probe and modulate biological systems.

Future Directions and Emerging Trends in Fmoc N Me L Asp Ompe Oh Research

Development of Novel and Greener Synthetic Routes for the Building Block

The synthesis of N-methylated amino acids, including Fmoc-N-Me-L-Asp(OMpe)-OH, can be complex and present synthetic challenges. nih.gov Current research focuses on developing more efficient, scalable, and environmentally friendly methods.

Traditional vs. Emerging Synthetic Methods:

| Method Category | Description | Advantages | Challenges & Future Directions |

| Solution-Phase Synthesis | Traditional methods often involve multi-step procedures in solution. acs.orgresearchgate.net | Well-established protocols. | Can be time-consuming, may require toxic reagents like methyl iodide or dimethyl sulfate, and often necessitates chromatographic purification. google.comresearchgate.net |

| Solid-Phase Synthesis (On-Resin) | N-methylation is performed directly on the resin-bound amino acid or peptide. mdpi.comspringernature.com Common methods include the Fukuyama-Mitsunobu reaction and sulfonamide-based approaches. researchgate.netacs.org | Allows for rapid synthesis and purification. springernature.com Avoids handling of potentially unstable Fmoc-N-methylated monomers. | Can have variable efficiency; may lead to side reactions like methylation of side chains (e.g., Cys, His). researchgate.netacs.org Future work aims to optimize reaction times, potentially reducing a 4-hour process to 40 minutes using techniques like ultrasonic agitation. acs.org |

| Biocatalytic/Enzymatic Synthesis | Utilizes enzymes, such as N-methyl-L-amino acid dehydrogenase, to produce N-methylated amino acids from simple precursors like sugars and methylamine. nih.gov | Highly stereoselective, avoids hazardous chemicals, and offers a "green" alternative. nih.gov Can achieve high titers (e.g., 31.7 g/L of N-methyl-L-alanine) without forming common by-products like di-N-methyl-L-alanine. nih.gov | Enzyme availability and substrate specificity are current limitations. Future research will focus on enzyme engineering and discovery to broaden the scope of accessible N-methylated amino acids. |

| Ribosomal Synthesis | Emerging techniques are exploring the ribosomal incorporation of N-methylated amino acids into peptides using modified bacterial ribosomes. nih.gov | Offers a template-directed approach for creating N-methylated peptides. | Efficiency and fidelity of incorporation are areas of active development. nih.govnih.gov |

A significant trend is the move away from hazardous reagents toward greener chemistry. For example, fermentative processes using engineered microorganisms like Corynebacterium glutamicum are being developed to produce N-methylated amino acids directly from renewable feedstocks. nih.gov Another approach involves using 2-chlorotrityl chloride (2-CTC) resin as a temporary, reusable protecting group for the carboxylic acid during solid-phase synthesis of Fmoc-N-Me-amino acids, which can achieve high yields and purity. mdpi.com

Exploration of this compound in Automated Peptide Synthesis Systems

Automated solid-phase peptide synthesis (SPPS) has revolutionized peptide production by offering speed, efficiency, and reproducibility. beilstein-journals.orgamericanpeptidesociety.orgformulationbio.com However, the inclusion of N-methylated residues like N-Me-L-Asp presents unique challenges to standard automated protocols.

The primary difficulty lies in the coupling step onto the N-methylated (secondary) amine. This reaction is often sluggish due to the increased steric hindrance and reduced nucleophilicity of the N-methylated amino group. merckmillipore.comnih.gov This can lead to incomplete reactions and the formation of deletion sequences, compromising the purity and yield of the final peptide.

Strategies to Overcome Coupling Challenges in Automated Synthesis:

Advanced Coupling Reagents: Standard coupling reagents are often insufficient. More potent activators, such as HATU, PyAOP, or PyBOP/HOAt, are recommended to drive the reaction to completion. merckmillipore.comnih.gov

Microwave-Assisted Synthesis: The application of microwave energy has become a key strategy to accelerate the difficult coupling steps involving N-methylated residues. springernature.com Microwave heating can significantly reduce reaction times and improve coupling efficiency in automated synthesizers.

Optimized Protocols: Researchers are continuously developing and refining protocols specifically for N-methylated peptides. This includes adjusting reaction times, temperatures, and reagent concentrations to minimize side reactions. nih.govnih.gov For instance, keeping preactivation times to a minimum when using HATU/DIPEA can help prevent racemization. merckmillipore.com

Future advancements in automated systems will likely involve the integration of real-time monitoring techniques to ensure complete coupling at these difficult junctions, as well as the development of novel resin materials and linker technologies optimized for sterically hindered residues.

Expanding Applications in Chemical Biology and Material Science Research

The unique properties conferred by N-methylation make building blocks like this compound highly valuable for applications beyond traditional peptide therapeutics.

In chemical biology , N-methylation is a powerful tool for creating peptidomimetics with enhanced pharmacological profiles. researchgate.net Key advantages include:

Increased Proteolytic Stability: The N-methyl group shields the adjacent peptide bond from enzymatic degradation, increasing the in-vivo half-life of peptide drugs. merckmillipore.comnih.gov

Enhanced Membrane Permeability: By replacing an N-H hydrogen bond donor with a bulky methyl group, N-methylation can reduce the polarity and increase the lipophilicity of a peptide, which often improves its ability to cross cell membranes. researchgate.netnih.gov This is a critical factor for improving the oral bioavailability of peptide-based drugs. nih.govnih.gov

Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can be used to lock a peptide into its bioactive conformation, potentially increasing its affinity and selectivity for a biological target. nih.govnih.gov

While applications in material science are less explored, the conformational control offered by N-methylation is a promising avenue. The ability to induce specific secondary structures, such as stable turns or helices, could be exploited in the design of novel biomaterials. nih.govresearchgate.net For example, N-methylated peptides could be used to create self-assembling nanomaterials with defined architectures or to functionalize surfaces with peptides that have specific, stable conformations for molecular recognition applications. The cation-π interactions involving N-methylated residues could also play a role in the design of new materials. nih.gov

Computational Studies on Conformational Effects and Reactivity of N-Methylated Aspartyl Residues

Computational modeling has become an indispensable tool for understanding the structural and energetic consequences of N-methylation. rsc.org These studies provide insights that are difficult to obtain through experimental methods alone and can guide the rational design of N-methylated peptides.

Key areas of computational investigation include:

Impact on Permeability and Bioavailability: Molecular dynamics simulations are used to study how N-methylation affects a peptide's interaction with lipid membranes. nih.gov By modeling properties like desolvation energy and the propensity to form internal hydrogen bonds, researchers can predict how specific N-methylation patterns will influence passive membrane diffusion and oral bioavailability. nih.gov

Force Field Development: A significant challenge in accurately modeling N-methylated peptides is the development of force fields that can correctly predict their structural ensembles, particularly the cis/trans isomerization of amide bonds. rsc.org Ongoing research is focused on refining these force fields to improve the predictive power of simulations. rsc.org

For an N-methylated aspartyl residue, computational studies could elucidate how the N-methyl group influences the orientation of the OMpe-protected side chain and its susceptibility to side reactions like aspartimide formation, a persistent problem in peptide synthesis involving aspartic acid. nih.govnih.gov Understanding these effects at a molecular level will be crucial for optimizing synthetic strategies and designing peptides with desired structural and functional properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.